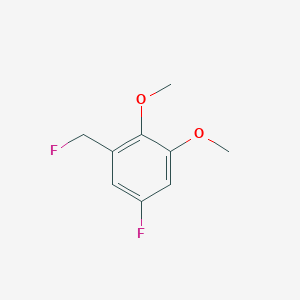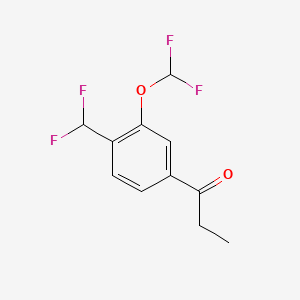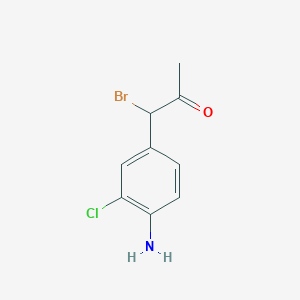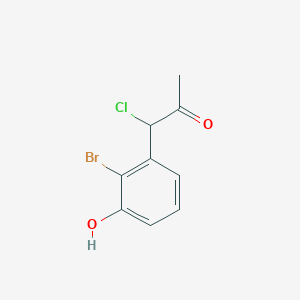![molecular formula C23H20N2O4 B14055307 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala(3-pyridyl)-OH, also known as Fmoc-3-Pal-OH, is a derivative of alanine where the amino acid is modified with a 3-pyridyl group. This compound is commonly used in peptide synthesis due to its unique structural properties, which allow for the incorporation of pyridyl groups into peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala(3-pyridyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the Fmoc group. This is achieved by reacting alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pyridyl Group: The 3-pyridyl group is introduced through a coupling reaction. This can be done using reagents like 3-pyridylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-Ala(3-pyridyl)-OH with high purity.
Industrial Production Methods
Industrial production of Fmoc-Ala(3-pyridyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala(3-pyridyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The pyridyl group can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles under mild conditions.
Major Products
Peptides: When used in peptide synthesis, the major products are peptides containing the 3-pyridyl-alanine residue.
Functionalized Derivatives: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Fmoc-Ala(3-pyridyl)-OH is widely used in the field of peptide chemistry. It allows for the incorporation of pyridyl groups into peptides, which can be used to study protein-ligand interactions and enzyme mechanisms.
Biology
In biological research, peptides containing Fmoc-Ala(3-pyridyl)-OH are used as probes to study cellular processes and protein functions. The pyridyl group can interact with metal ions, making these peptides useful in metalloprotein studies.
Medicine
The compound is used in the development of peptide-based drugs. The pyridyl group can enhance the binding affinity and specificity of peptides to their targets, making it valuable in drug design.
Industry
In the pharmaceutical industry, Fmoc-Ala(3-pyridyl)-OH is used in the synthesis of therapeutic peptides. Its unique properties make it suitable for creating peptides with enhanced stability and bioactivity.
Mechanism of Action
The mechanism of action of Fmoc-Ala(3-pyridyl)-OH in peptide synthesis involves the following steps:
Protection: The Fmoc group protects the amino group during peptide chain elongation.
Coupling: The carboxyl group of Fmoc-Ala(3-pyridyl)-OH reacts with the amino group of another amino acid, forming a peptide bond.
Deprotection: The Fmoc group is removed to reveal the free amino group, allowing for further peptide chain elongation.
Molecular Targets and Pathways
Peptide Synthesis Pathways: The compound is involved in the solid-phase peptide synthesis pathway.
Metal Ion Interaction: The pyridyl group can interact with metal ions, influencing the structure and function of metalloproteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(4-pyridyl)-alanine: Similar structure but with the pyridyl group at the 4-position.
Fmoc-3-(2-pyridyl)-alanine: Pyridyl group at the 2-position.
Fmoc-3-(3-pyridyl)-glycine: Glycine derivative with a 3-pyridyl group.
Uniqueness
Fmoc-Ala(3-pyridyl)-OH is unique due to the specific positioning of the pyridyl group at the 3-position of alanine. This positioning allows for unique interactions and properties that are not observed in other similar compounds. The presence of the Fmoc group also makes it particularly suitable for solid-phase peptide synthesis, providing a balance between protection and reactivity.
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-7-6-12-24-13-16)23(28)29-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27) |
InChI Key |
PHIQFNKUBKGCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


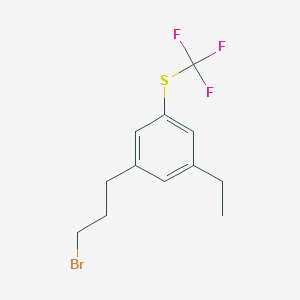

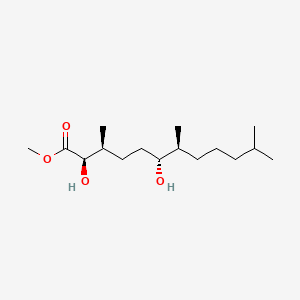
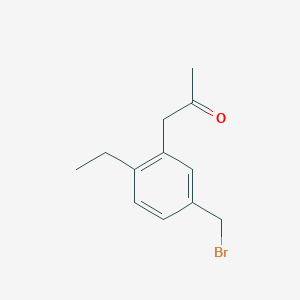
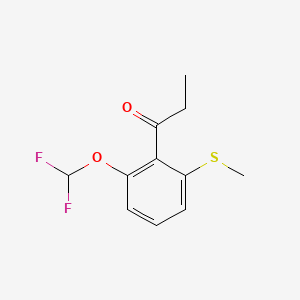
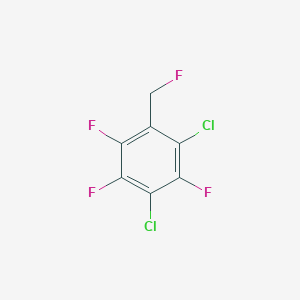
![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)
